![molecular formula C17H27ClN2 B14239844 N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine CAS No. 627521-77-1](/img/structure/B14239844.png)
N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine is an organic compound that features a chlorophenyl group and a cyclooctyl group attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and cyclooctylamine.
Reaction: The 2-chlorobenzyl chloride is reacted with cyclooctylamine in the presence of a base such as sodium hydroxide to form the intermediate N-(2-chlorobenzyl)cyclooctylamine.
Further Reaction: The intermediate is then reacted with ethylenediamine under reflux conditions to yield the final product, N1-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclohexylethane-1,2-diamine
- N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclopentylethane-1,2-diamine
- N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclododecylethane-1,2-diamine
Uniqueness
N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine is unique due to its specific combination of a chlorophenyl group and a cyclooctyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.
Propiedades
Número CAS |
627521-77-1 |
|---|---|
Fórmula molecular |
C17H27ClN2 |
Peso molecular |
294.9 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-N'-cyclooctylethane-1,2-diamine |
InChI |
InChI=1S/C17H27ClN2/c18-17-11-7-6-8-15(17)14-19-12-13-20-16-9-4-2-1-3-5-10-16/h6-8,11,16,19-20H,1-5,9-10,12-14H2 |
Clave InChI |
RCKLMEIKLDUCAH-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)NCCNCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
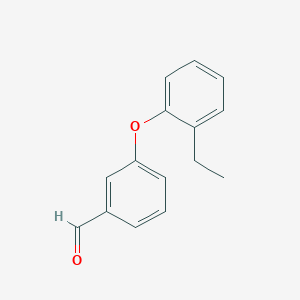

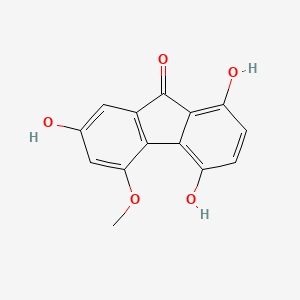
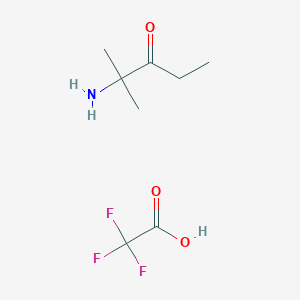
![4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14239806.png)
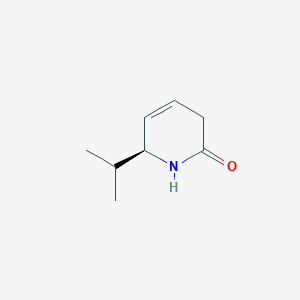
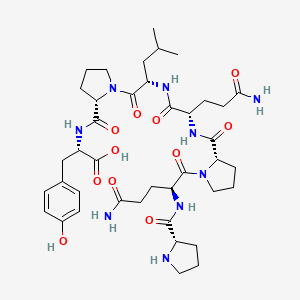
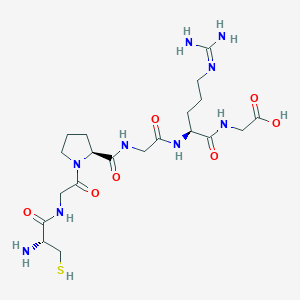

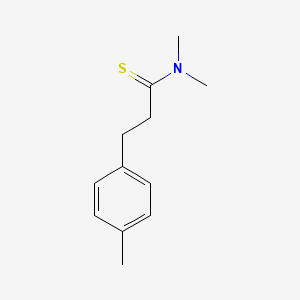

![(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol](/img/structure/B14239833.png)
